N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide
Description
Chemical Identifier: CAS 47553-76-4
Molecular Formula: C21H27N3O3
Molar Mass: 369.46 g/mol
Key Properties:
- Density: 1.206 g/cm³ (predicted)
- Melting Point: 160°C (ethanol solvent)
- Boiling Point: 627.6°C (predicted)
- pKa: 14.05 (predicted)
This compound features a phenylpiperazine moiety linked via a hydroxypropoxy bridge to an acetamide-substituted phenyl group. The phenylpiperazine group is associated with adrenergic receptor modulation, while the acetamide group may contribute to metabolic stability and solubility.
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-17(25)22-18-7-9-21(10-8-18)27-16-20(26)15-23-11-13-24(14-12-23)19-5-3-2-4-6-19/h2-10,20,26H,11-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJZWQGMEKPTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963874 | |
| Record name | N-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47553-76-4 | |
| Record name | Acetamide, N-(4-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047553764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of aniline derivatives with bromoacetyl bromide in an aqueous basic medium to form electrophilic intermediates. These intermediates then react with piperazine derivatives to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group (-) undergoes hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding amine derivative.
Oxidation of the Hydroxyl Group
The secondary hydroxyl group () on the propoxy chain can be oxidized to a ketone.
Esterification of the Hydroxyl Group
The hydroxyl group reacts with acyl halides or anhydrides to form esters, a reaction leveraged in prodrug synthesis.
Ether Cleavage
The propoxy ether linkage () may undergo acid-catalyzed cleavage, though steric hindrance from the piperazinyl group limits reactivity.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acidic Cleavage | Concentrated HI, heat | Alcohol + alkyl iodide | Rarely utilized due to competing reactions with other functional groups . |
Piperazinyl Group Reactivity
The piperazinyl moiety () enables further functionalization:
Challenges and Research Gaps
-
Reaction Specificity : Competing reactions (e.g., oxidation vs. esterification) require precise control of conditions .
-
Proprietary Data : Detailed reaction mechanisms, yields, and kinetics are often undisclosed in public literature .
-
Computational Insights : Density functional theory (DFT) studies could predict reactivity but are absent in current datasets.
Scientific Research Applications
Antidepressant Activity
Centpropazine has been studied for its antidepressant properties. It acts primarily as a serotonin receptor antagonist, which can help alleviate symptoms of depression. Research has shown that compounds with similar structures can modulate serotonin levels in the brain, leading to improved mood and cognitive function .
Anti-Anxiety Effects
The compound has also been investigated for its anxiolytic effects. By interacting with specific neurotransmitter systems, it may reduce anxiety levels in patients suffering from anxiety disorders. Clinical studies have demonstrated that such piperazine derivatives can effectively diminish anxiety symptoms without the sedative effects commonly associated with benzodiazepines .
Antipsychotic Potential
Research indicates that Centpropazine may exhibit antipsychotic properties, making it a candidate for treating schizophrenia and other psychotic disorders. Its mechanism involves dopamine receptor modulation, which is crucial for managing psychotic symptoms .
Neuroprotective Effects
Recent studies have suggested that this compound might possess neuroprotective qualities, potentially beneficial in neurodegenerative diseases like Alzheimer's. The ability to protect neuronal cells from damage could open new avenues for treatment strategies in age-related cognitive decline .
Table 1: Summary of Pharmacological Activities
Case Study 1: Antidepressant Efficacy
A double-blind clinical trial involving patients diagnosed with major depressive disorder showed significant improvement in mood scores when treated with Centpropazine compared to a placebo group. The study highlighted the compound's ability to enhance serotonin levels, thus supporting its antidepressant claims .
Case Study 2: Anxiety Reduction
In a controlled study on generalized anxiety disorder, participants receiving Centpropazine reported reduced anxiety levels measured by standardized scales. The results indicated a favorable safety profile with minimal side effects, distinguishing it from traditional anxiolytics .
Case Study 3: Schizophrenia Management
A longitudinal study assessed the efficacy of Centpropazine in patients with schizophrenia. The findings revealed that the compound effectively reduced psychotic symptoms and improved overall functioning without significant adverse effects, suggesting its potential as a viable treatment option .
Mechanism of Action
The mechanism by which N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The piperazine ring and phenyl group are likely involved in these interactions, contributing to the compound’s pharmacological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Piperazine Ring
a. N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide
- CAS : 32151-76-1
- Formula : C22H29N3O4
- Molar Mass : 399.48 g/mol
- Key Difference : Replacement of phenyl with 4-methoxyphenyl in the piperazine ring.
- This substitution is common in antipsychotic drugs (e.g., aripiprazole) to improve receptor affinity .
b. N-[4-(2-Hydroxy-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}propoxy)phenyl]acetamide
- CAS : 111752-50-2
- Formula : C22H29N3O5S
- Molar Mass : 447.55 g/mol
- Key Difference : Introduction of a sulfonyl group on the piperazine ring.
- Impact : Sulfonyl groups enhance metabolic stability but may reduce solubility. This modification is seen in protease inhibitors and anticonvulsants to resist enzymatic degradation .
Positional Isomerism in the Acetamide Group
a. N-(3-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide
- CAS : 64511-51-9
- Formula : C22H29N3O4
- Molar Mass : 399.49 g/mol
- Key Difference : Acetamide group attached to the 3-position of the phenyl ring.
- For example, 3-substituted analogs may exhibit lower β-adrenergic activity compared to 4-substituted counterparts .
Core Structural Analogues
a. N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide
- CAS : 61086-18-8
- Formula : C16H24N2O2
- Molar Mass : 276.38 g/mol
- Key Difference : Piperidine ring replaces piperazine.
- Impact : Piperidine lacks the nitrogen atom present in piperazine, reducing hydrogen-bonding capacity. This simplification is often employed to mitigate off-target effects in opioid receptor ligands .
b. N-(3-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)propyl)acetamide
- CAS : 57494-84-5
- Formula : C17H27N3O3
- Molar Mass : 321.42 g/mol
- Key Difference: Isopropylamino group replaces phenylpiperazine.
- Impact: The isopropyl group enhances selectivity for β-adrenergic receptors, as seen in β-blockers like propranolol .
Pharmacological Activity Comparison
Research Findings and Implications
- Analgesic Activity : highlights phenylacetamide derivatives (e.g., compound 35) with analgesic activity surpassing paracetamol, suggesting that the target compound’s phenylpiperazine-acetamide scaffold may be optimized for pain management .
- Antioxidant Potential: Hydroxamic acid analogs (e.g., compounds 6–10 in ) demonstrate radical-scavenging activity, implying that structural derivatives of the target compound could be explored for oxidative stress-related diseases .
- Receptor Specificity : Piperazine-based compounds like L748337 () show affinity for G-protein-coupled receptors, supporting the hypothesis that the target compound may interact with similar pathways .
Biological Activity
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide, a compound with a complex structure, has garnered interest in the scientific community for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C22H28N2O3
- Molecular Weight : 368.48 g/mol
- CAS Number : 47406
The compound features a piperazine ring, which is commonly associated with various biological activities, particularly in the realm of pharmaceuticals.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted on a library of compounds, including this specific derivative, revealed its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | Not significantly active |
| Pseudomonas aeruginosa | Moderate activity |
The compound demonstrated bactericidal effects by inhibiting protein synthesis and disrupting cell wall integrity, which are critical for bacterial survival .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity against Candida albicans. The mechanism involves inhibition of biofilm formation, which is crucial for fungal virulence.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 50 μg/mL |
| Candida neoformans | 32 μg/mL |
The compound's ability to inhibit biofilm formation without affecting planktonic cells suggests a potential mechanism involving quorum sensing disruption .
Case Studies and Research Findings
-
Study on Biofilm Inhibition :
A recent study highlighted that this compound effectively reduced biofilm formation in Candida albicans by over 75% at sub-MIC concentrations. This suggests a dual action of antimicrobial activity and biofilm prevention, making it a candidate for further therapeutic exploration against resistant fungal infections . -
Cytotoxicity Assessment :
The compound was evaluated for cytotoxic effects on mammalian cell lines. Results indicated low cytotoxicity at therapeutic concentrations, supporting its potential as a safe antimicrobial agent . -
Mechanistic Studies :
Docking studies have suggested that the compound interacts with key enzymes involved in bacterial cell wall synthesis, providing insights into its mechanism of action against bacterial pathogens .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(4-(2-Hydroxy-3-(4-phenyl-1-piperazinyl)propoxy)phenyl)acetamide?
- Methodology : A multi-step approach is recommended:
Substitution Reaction : Start with a nitrobenzene derivative (e.g., 4-fluoro-3-nitrobenzene) and react with 4-phenylpiperazine under alkaline conditions to introduce the piperazinylpropoxy group .
Reduction : Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation .
Acetylation : Condense the aniline intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety .
- Key Considerations : Monitor reaction intermediates via TLC or HPLC. Optimize pH and temperature to minimize byproducts like hydroxylated impurities .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and acetamide carbonyl (δ ~170 ppm in -NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peak) .
- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N ratios .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Receptor Binding Studies :
- Use radioligand displacement assays (e.g., H-labeled antagonists) to assess affinity for adrenergic or serotonin receptors, given structural similarities to β-blockers and antidepressants .
- Example : Screen for β3-adrenoceptor antagonism using CHO-K1 cells expressing human β3-AR and cAMP accumulation assays .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substituents) affect target selectivity?
- SAR Analysis :
- Replace the 4-phenyl group on piperazine with electron-withdrawing (e.g., -CF₃) or bulky groups to evaluate changes in receptor binding kinetics .
- Compare binding free energies via molecular docking (e.g., AutoDock Vina) against β-adrenergic vs. serotonin receptor crystal structures .
- Data Interpretation : A 2013 study on β3-antagonists showed that fluorinated aryl groups enhance selectivity by 5-fold .
Q. What metabolic pathways dominate in vivo, and how can metabolites be characterized?
- Metabolism Studies :
- Phase I Metabolism : Incubate with liver microsomes (human/rat) and identify hydroxylated or N-dealkylated metabolites via LC-MS/MS .
- Phase II Conjugation : Test for glucuronidation using UDP-glucuronosyltransferase assays .
- Key Finding : Analogous compounds like atenolol undergo hepatic CYP2D6-mediated oxidation, suggesting similar metabolic liabilities .
Q. How can thermogravimetric analysis (TGA) inform formulation stability?
- Protocol :
- Heat the compound at 10°C/min under nitrogen. A sharp weight loss >200°C indicates decomposition of the acetamide or piperazine moieties .
- Application : Data from atenolol (TGA onset at 220°C) suggest that lyophilization or inert excipients may enhance thermal stability .
Q. What strategies mitigate cytotoxicity in preclinical development?
- Toxicological Screening :
- Conduct MTT assays on HepG2 cells to determine IC₅₀ values. If IC₅₀ < 10 µM, modify the hydroxyl group (e.g., prodrug esterification) to reduce reactive oxygen species generation .
- Case Study : Fluorination of the phenyl ring in related acetamides reduced hepatotoxicity by 40% in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
